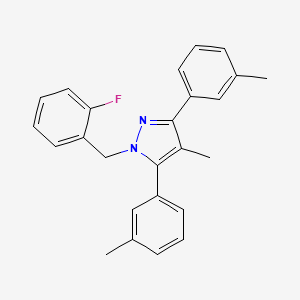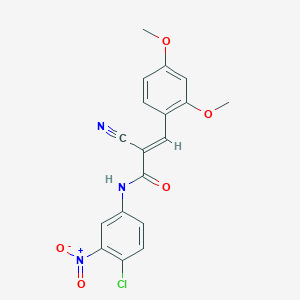![molecular formula C22H20ClFN8 B10911196 N-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B10911196.png)
N-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-FLUOROPHENYL)-1-ETHANONE 1-[4-(4-CHLOROANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that features a combination of fluorophenyl, ethanone, chloroanilino, dimethylpyrazol, and triazinyl groups
Vorbereitungsmethoden
The synthesis of 1-(4-FLUOROPHENYL)-1-ETHANONE 1-[4-(4-CHLOROANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of 1-(4-FLUOROPHENYL)-1-ETHANONE: This can be achieved through Friedel-Crafts acylation of fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of 4-(4-CHLOROANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZINE: This intermediate can be synthesized by reacting 4-chloroaniline with 3,5-dimethyl-1H-pyrazole and cyanuric chloride under controlled conditions.
Hydrazone Formation: The final step involves the condensation of 1-(4-FLUOROPHENYL)-1-ETHANONE with the triazine intermediate in the presence of hydrazine hydrate to form the desired hydrazone compound.
Analyse Chemischer Reaktionen
1-(4-FLUOROPHENYL)-1-ETHANONE 1-[4-(4-CHLOROANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.
Wissenschaftliche Forschungsanwendungen
1-(4-FLUOROPHENYL)-1-ETHANONE 1-[4-(4-CHLOROANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Materials Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and polymers.
Industrial Chemistry: The compound is investigated for its potential use as a catalyst or intermediate in various industrial chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-FLUOROPHENYL)-1-ETHANONE 1-[4-(4-CHLOROANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-(4-FLUOROPHENYL)-1-ETHANONE 1-[4-(4-CHLOROANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE can be compared with similar compounds such as:
3-(4-CHLOROANILINO)-1-(4-FLUOROPHENYL)-1-PROPANONE: This compound shares structural similarities but differs in the length of the carbon chain and the presence of the triazine ring.
(1-(3-CHLOROPHENYL)-3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL)METHANOL: This compound has a similar pyrazole ring but differs in the functional groups attached to the phenyl rings.
Eigenschaften
Molekularformel |
C22H20ClFN8 |
|---|---|
Molekulargewicht |
450.9 g/mol |
IUPAC-Name |
4-N-(4-chlorophenyl)-6-(3,5-dimethylpyrazol-1-yl)-2-N-[(E)-1-(4-fluorophenyl)ethylideneamino]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H20ClFN8/c1-13-12-14(2)32(31-13)22-27-20(25-19-10-6-17(23)7-11-19)26-21(28-22)30-29-15(3)16-4-8-18(24)9-5-16/h4-12H,1-3H3,(H2,25,26,27,28,30)/b29-15+ |
InChI-Schlüssel |
LALWPSSLHJMPOU-WKULSOCRSA-N |
Isomerische SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)N/N=C(\C)/C3=CC=C(C=C3)F)NC4=CC=C(C=C4)Cl)C |
Kanonische SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)NN=C(C)C3=CC=C(C=C3)F)NC4=CC=C(C=C4)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B10911115.png)

![N-(3,4-difluorophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10911133.png)
![N-(4-acetylphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10911141.png)
![1-ethyl-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10911147.png)

![N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10911153.png)
![1-[(2,3-dichlorophenoxy)methyl]-N-(4,6-dimethylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10911157.png)
![2-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl N-(phenylcarbonyl)valinate](/img/structure/B10911173.png)
![[4-[(3,4-Dichlorobenzyl)amino]-2-(trifluoromethyl)-3-pyridyl](phenyl)methanone](/img/structure/B10911176.png)
![2-[(E)-2-phenylethenyl]-1H-benzimidazol-5-amine](/img/structure/B10911178.png)


![3-(5-chloro-2-methoxyphenyl)-5-[1-(4-chloro-1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazole](/img/structure/B10911190.png)
